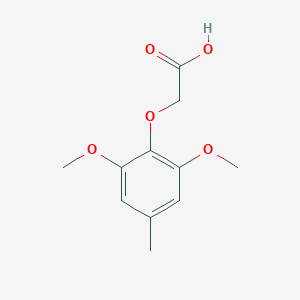
(1-Benzofuran-5-yl)hydrazinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzofuran-5-yl)hydrazinehydrochloride is a chemical compound with the molecular formula C8H9ClN2O It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzofuran-5-yl)hydrazinehydrochloride typically involves the reaction of benzofuran derivatives with hydrazine and hydrochloric acid. One common method includes the following steps:
Starting Material: Benzofuran is used as the starting material.
Reaction with Hydrazine: Benzofuran is reacted with hydrazine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Formation of Hydrazine Derivative: The reaction leads to the formation of (1-Benzofuran-5-yl)hydrazine.
Hydrochloride Formation: The hydrazine derivative is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Benzofuran-5-yl)hydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of benzofuran oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Benzofuran-5-yl)hydrazinehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1-Benzofuran-5-yl)hydrazinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA/RNA: Affecting the replication and transcription of genetic material.
Modulating Receptor Activity: Binding to receptors and altering their activity, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: The parent compound with a similar core structure.
Benzofuran-2-carboxylic acid: A derivative with a carboxyl group.
Benzofuran-3-ylmethylamine: A derivative with an amine group.
Uniqueness
(1-Benzofuran-5-yl)hydrazinehydrochloride is unique due to its hydrazine group, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives
Eigenschaften
Molekularformel |
C8H9ClN2O |
|---|---|
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
1-benzofuran-5-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H8N2O.ClH/c9-10-7-1-2-8-6(5-7)3-4-11-8;/h1-5,10H,9H2;1H |
InChI-Schlüssel |
ITCPDWJXKCOXBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CO2)C=C1NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















